molecular formula C6H10N2O3 B138396 Nitrosonipecotic acid CAS No. 65445-62-7

Nitrosonipecotic acid

Cat. No. B138396
CAS RN: 65445-62-7
M. Wt: 158.16 g/mol
InChI Key: YGOAQYQGTQBALO-UHFFFAOYSA-N
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Description

N-nitrosonipecotic acid is a compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is a major urinary metabolite of N-nitrosoguvacoline and N-nitrosoguvacine, which are found in cigarette tobacco . The compound is solid in form and varies in color from white to off-white .


Molecular Structure Analysis

The molecular structure of N-nitrosonipecotic acid is characterized by a nitrogen-oxygen combination located next to a carbon backbone . This unique structure confers the compound a unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and also radical species .


Physical And Chemical Properties Analysis

N-nitrosonipecotic acid has a melting point of 104-108°C and a predicted boiling point of 390.7±35.0 °C . Its density is predicted to be 1.46±0.1 g/cm3 . The compound is slightly soluble in methanol .

Scientific Research Applications

Nondestructive Measurement in Agriculture

Nitrosonipecotic acid can be used in near-infrared (NIR) spectroscopy for measuring quality attributes of horticultural produce. This technique, which includes novel methods like time and spatially resolved spectroscopy, is vital in assessing the light absorption and scattering properties of vegetable tissue, leading to advancements in portable system designs and chemometrics (Nicolai et al., 2007).

Role in Plant Physiology

Research on Arabidopsis demonstrated that nitrosonipecotic acid, as a nitric oxide derivative, plays a significant role in the plant's response to iron deficiency. It acts downstream of auxin to trigger root ferric-chelate reductase activity, a crucial process for iron uptake in plants under iron-deficient conditions (Chen et al., 2010).

Therapeutic and Clinical Applications

Nitrosonipecotic acid derivatives, like other nitroxide compounds, have a range of biochemical interactions that can be harnessed for therapeutic uses. These include protection against ionizing radiation, probes in functional magnetic resonance imaging, cancer treatment, hypertension control, and protection against ischemia/reperfusion injury (Soule et al., 2007).

Wastewater Management

In wastewater systems, nitrosonipecotic acid derivatives such as free nitrous acid (FNA) are used to control corrosion and odor. They also contribute to more efficient nitrogen removal, sludge reduction, energy recovery, and addressing membrane fouling, showing their potential in enhancing wastewater management (Duan et al., 2019).

Atmospheric Chemistry

Nitrosonipecotic acid plays a role in atmospheric chemistry, especially in the formation of nitrous acid through the photosensitized reduction of nitrogen dioxide on humic acid. This process significantly impacts the chemistry of the lowermost troposphere and the degradation of air pollutants (Stemmler et al., 2006).

Future Directions

The complex chemistry of nitroso compounds, including N-nitrosonipecotic acid, continues to be an area of active research . Despite their long history, new reactions and methodologies are still being discovered today due to the diverse reactivity of the nitro group . The importance of nitro chemistry will continue to increase in the future in terms of elaborate synthesis .

properties

IUPAC Name

1-nitrosopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOAQYQGTQBALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984051
Record name 1-Nitrosopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosonipecotic acid

CAS RN

65445-62-7
Record name N-Nitrosonipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065445627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous hydrochloric acid (2N, 20 mL) was added to piperidine-3-carboxylic acid (5.02 g, 38.87 mmol). The mixture was cooled with an ice bath and a solution of sodium nitrite (2.78 g, 40.29 mmol) in water (4 mL) was added. The reaction mixture was stirred at room temperature for 15 h. The mixture was extracted with dichloromethane (20 mL×3). The combined organics were washed with brine (2×), solids were removed by filtration and the filtrate was concentrated under reduced pressure to afford 1-nitrosopiperidine-3-carboxylic acid (4.5 g). MS (EI+) (M+) 158.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
H Ohshima, M Friesen, H Bartsch - Cancer letters, 1989 - Elsevier
… urine and identified as N-nitrosonipecotic acid by comparison with the authentic compound. … dose was excreted in the urine as N-nitrosonipecotic acid and 2–8% as N-nitrosoguvacine. …
Number of citations: 19 www.sciencedirect.com
DG Walters, AK Mallett, RC Cottrell - Journal of Chromatography A, 1982 - Elsevier
… N-nitrosoisonipecotic acid (NISONIP) eluted as a sharp single peak clear of interfering urinary UV absorbing peaks and was chosen as internal standard_ N-Nitrosonipecotic acid (NNIP…
Number of citations: 5 www.sciencedirect.com
H Ernst, H Ohshima, H Bartsch, U Mohr… - …, 1987 - academic.oup.com
… The urine samples were then analysed for A'-nitrosonipecotic acid (NNIP) and other nitrosamino acids using a gas chromatograph combined with a thermal energy analyser, as …
Number of citations: 20 academic.oup.com
IARC Working Group on the Evaluation of … - Betel-quid and Areca …, 2004 - ncbi.nlm.nih.gov
… N-Nitrosoguvacoline and N-nitrosoguvacine are metabolized in rats to N-nitrosonipecotic acid, which is excreted in the urine. N-Nitrosonipecotic acid has been detected in the urine of …
Number of citations: 0 www.ncbi.nlm.nih.gov
T Ho, JR San Sebastian, AW Hsie - Genotoxicology of N-Nitroso …, 1984 - Springer
… Nitrosonipecotic acid was the only carboxylated derivative to show a significant increase in seE with a dose dependence. Nitrosopipecolic acid and nitrosoguvacoline showed a …
Number of citations: 2 link.springer.com
GM Janini, SD Fox, ML Citro, GM Muschik, HJ Issaq - 1993 - Taylor & Francis
Quantification of total N-nitroso compounds (NOC) in urine and gastric juice is achieved by combining photolytic denitrosation with thermal energy analysis. The minimum mass …
Number of citations: 7 www.tandfonline.com
HJ Issaq, IZ Atamna, NM Schultz… - Journal of liquid …, 1989 - Taylor & Francis
… N-nitrosonipecotic acid (NNPC), 1,3.5~trinitroso~l.3,5lhexahydrotriazine … Chromatograms of the separation of the 2 and anti conformers of N-nitrosonipecotic acid. Experimental …
Number of citations: 9 www.tandfonline.com
HJ Issaq, DG Williams, N Schultz… - Journal of Chromatography …, 1988 - Elsevier
… The nitrosamino acids used in this study, NSAR, NPRO, NHPRO, NTCA, N-nitrosopipecolinic acid (NPPC), N-nitrosonipecotic acid (NNPC) and N-nitrosoisonipecotic acid (NTNPC), …
Number of citations: 7 www.sciencedirect.com
TK Rao, AA Hardigree, JA Young, W Lijinsky… - Mutation Research …, 1977 - Elsevier
… pipecolic acid, nitrosonipecotic acid, and nitrosoisonipecotic acid with carboxyl substituents in 2, 3, or 4 position were inactive (Table 4E) in all the tests. Nitrosoguvacine, which was …
Number of citations: 87 www.sciencedirect.com
J Nair, H Ohshima, M Friesen, A Croisy… - …, 1985 - academic.oup.com
… N-Nitrosonipecotic acid, recently isolated and identified as a major urinary metabolite of NGCO and NGCI after oral administration of either compound to rats (unpublished data), was …
Number of citations: 255 academic.oup.com

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